Bienvenue dans la boutique en ligne BenchChem!

4-oxo-N-(4-hydroxyphenyl)retinamide

cancer growth inhibition retinoid potency cell viability assay

4-Oxo-N-(4-hydroxyphenyl)retinamide (synonyms: 4-oxo-4-HPR, 4-oxo-fenretinide, 3-keto-HPR) is the primary oxidative metabolite of the synthetic retinoid fenretinide (4-HPR). It retains and amplifies the anticancer activity of the parent compound while introducing a unique antimitotic mechanism—direct inhibition of tubulin polymerization—absent in fenretinide and classic retinoids such as all-trans-retinoic acid (ATRA).

Molecular Formula C26H31NO3
Molecular Weight 405.5 g/mol
Cat. No. B8235146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-N-(4-hydroxyphenyl)retinamide
Molecular FormulaC26H31NO3
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C
InChIInChI=1S/C26H31NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,28H,15-16H2,1-5H3,(H,27,30)/b8-6+,14-9+,18-7-,19-17-
InChIKeyNZVOGZATHCUFRC-QDZVKJLCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-N-(4-hydroxyphenyl)retinamide (4-Oxo-4-HPR) – A Differentiated Fenretinide Metabolite for Targeted Anticancer Research


4-Oxo-N-(4-hydroxyphenyl)retinamide (synonyms: 4-oxo-4-HPR, 4-oxo-fenretinide, 3-keto-HPR) is the primary oxidative metabolite of the synthetic retinoid fenretinide (4-HPR) [1]. It retains and amplifies the anticancer activity of the parent compound while introducing a unique antimitotic mechanism—direct inhibition of tubulin polymerization—absent in fenretinide and classic retinoids such as all-trans-retinoic acid (ATRA) [2]. In addition, 4-oxo-4-HPR is a more potent inhibitor of key enzymatic targets including dihydroceramide desaturase (DES1), stearoyl-CoA desaturase 1 (SCD1), and β-carotene oxygenase 1 (BCO1), and remains fully active in fenretinide-resistant cancer cells [3][4].

Why Fenretinide Cannot Substitute for 4-Oxo-N-(4-hydroxyphenyl)retinamide in Mechanism-Focused Research and Therapeutic Development


Although 4-oxo-4-HPR is a physiological metabolite of fenretinide, the two compounds are not functionally interchangeable. 4-Oxo-4-HPR exhibits 2–4-fold greater growth inhibitory potency across ovarian, breast, and neuroblastoma cancer cell lines and induces a pronounced G2-M cell cycle arrest, whereas fenretinide exerts only a weak G1 effect [1]. Critically, 4-oxo-4-HPR directly inhibits tubulin polymerization (IC50 5.9 µM), a mechanism entirely absent in fenretinide and all classic retinoids [2]. In enzyme inhibition assays, 4-oxo-4-HPR surpasses fenretinide against DES1 (IC50 1.68 vs. 2.32 µM), BCO1 (IC50 4 vs. 10 µM), and SCD1, and it retains full efficacy in fenretinide-resistant A2780/HPR cells [3][4][5]. These mechanistic and potency divergences mean that generic substitution by the parent drug would forfeit both the antimitotic modality and the superior target engagement that define the pharmacological profile of 4-oxo-4-HPR.

Quantitative Head-to-Head Evidence for 4-Oxo-N-(4-hydroxyphenyl)retinamide Differentiation


Superior Growth Inhibitory Potency: 4-Oxo-4-HPR Outperforms Fenretinide 2–4-Fold in Cancer Cell Lines

In a panel of ovarian (A2780), breast (T47D, BT-20), and neuroblastoma tumor cell lines, 4-oxo-4-HPR was two to four times more effective than fenretinide (4-HPR) at inhibiting cell growth, as measured by viability assays. This superior potency was observed in both fenretinide-sensitive (A2780) and fenretinide-resistant (A2780/HPR) ovarian carcinoma cells, with 4-oxo-4-HPR retaining full activity in the resistant line [1].

cancer growth inhibition retinoid potency cell viability assay

Enhanced Inhibition of Dihydroceramide Desaturase (DES1): 4-Oxo-4-HPR IC50 1.68 µM vs. 2.32 µM for Fenretinide

In a cell-free assay using rat liver microsomes and C8-dihydroceramide substrate, 4-oxo-4-HPR inhibited DES activity with an IC50 of 1.68 µM, compared to an IC50 of 2.32 µM for fenretinide at a substrate concentration of 0.5 µM. The other major metabolites, 4-MPR and 4-oxo-4-MPR, showed minimal inhibitory effects on DES, highlighting the selective potency of 4-oxo-4-HPR within the fenretinide metabolic pathway [1].

sphingolipid metabolism dihydroceramide desaturase ceramide-mediated apoptosis

Unique Antimitotic Mechanism: Tubulin Polymerization Inhibition (IC50 5.9 µM) Exclusive to 4-Oxo-4-HPR Among Retinoids

In a cell-free tubulin polymerization assay, 4-oxo-4-HPR inhibited microtubule assembly with an IC50 of 5.9 µM, a property absent in fenretinide and all classic retinoids (e.g., all-trans-retinoic acid, 9-cis-retinoic acid). In ovarian (A2780, IGROV-1) and breast (T47D, BT-20) cancer cell lines, 4-oxo-4-HPR treatment increased the mitotic index 5–6-fold and caused multipolar spindle formation leading to G2-M arrest, whereas fenretinide only weakly affected the G1 phase without mitotic accumulation [1][2].

tubulin polymerization inhibitor mitotic arrest antimitotic retinoid

Efficacy in Fenretinide-Resistant Cancer: 4-Oxo-4-HPR Overcomes Acquired Resistance and Acts Synergistically with Fenretinide

In A2780/HPR ovarian carcinoma cells, a model with acquired resistance to fenretinide, 4-oxo-4-HPR retained full growth-inhibitory and pro-apoptotic activity, inducing apoptosis through caspase-3 and caspase-9 activation. Co-treatment of 4-oxo-4-HPR with fenretinide produced synergistic anti-tumor effects, indicating that the metabolite can both replace and potentiate the parent compound in resistant disease settings [1].

drug resistance fenretinide-resistant synergy

More Potent Inhibition of β-Carotene Oxygenase 1 (BCO1): IC50 4 µM for 4-Oxo-4-HPR vs. 10 µM for Fenretinide

Using recombinant mouse BCO1 protein in vitro, 4-oxo-4-HPR (3-keto-HPR) inhibited BCO1 activity with an IC50 of 4 µM, which is 2.5-fold lower than the IC50 of 10 µM for fenretinide. The other major metabolite, 4-MPR, showed intermediate potency (IC50 5 µM), while the non-retinoid control A1120 had no effect on BCO1 activity [1].

β-carotene oxygenase 1 carotenoid metabolism vitamin A homeostasis

Superior Inhibition of Stearoyl-CoA Desaturase 1 (SCD1) by 4-Oxo-4-HPR Compared to Fenretinide

In ARPE-19 human retinal pigment epithelial cells treated with 10 µM compound for 16 h, 4-oxo-4-HPR (3-keto-HPR) reduced SCD1 protein expression and inhibited SCD1 enzymatic activity more potently than fenretinide. Quantitatively, 3-keto-HPR caused a ~3-fold increase in the dihydroceramide/ceramide substrate/product ratio, whereas fenretinide produced a ~2.7-fold increase relative to DMSO control. The metabolite 4-MPR had no inhibitory effect on SCD1 activity [1].

stearoyl-CoA desaturase 1 lipid metabolism cancer metabolism

High-Value Application Scenarios for 4-Oxo-N-(4-hydroxyphenyl)retinamide Based on Differentiated Evidence


Overcoming Fenretinide Resistance in Ovarian and Breast Cancer Models

4-Oxo-4-HPR is the agent of choice for research programs studying mechanisms of fenretinide resistance and for screening combination strategies that may re-sensitize resistant tumors. Its full activity in A2780/HPR cells and synergy with fenretinide [1] make it indispensable for dissecting resistance pathways and developing second-line retinoid-based therapies.

Targeting Sphingolipid Metabolism via DES1 Inhibition for Ceramide-Mediated Apoptosis

With an IC50 of 1.68 µM against DES1—28% lower than fenretinide—and minimal off-target effects from co-metabolites [2], 4-oxo-4-HPR is the optimal tool compound for pharmacological studies of ceramide-dependent apoptosis. It is particularly suited for experiments requiring potent, selective DES1 inhibition without interference from the weaker or inactive metabolites that accumulate during fenretinide treatment.

Discovery of Non-Classical Retinoid Antimitotic Agents Targeting Tubulin

The unique ability of 4-oxo-4-HPR to inhibit tubulin polymerization (IC50 5.9 µM) and induce a 5–6-fold increase in mitotic index [3][4] positions it as the sole retinoid scaffold for antimitotic drug discovery. Medicinal chemistry programs can leverage this mechanism to design hybrid molecules that combine retinoid receptor-independent microtubule disruption with the established ceramide-modulating properties of the fenretinoid class.

Modulation of Carotenoid Metabolism and Vitamin A Homeostasis via BCO1 Inhibition

For studies of β-carotene cleavage and vitamin A formation, 4-oxo-4-HPR offers a 2.5-fold potency advantage over fenretinide (IC50 4 vs. 10 µM) [5]. This makes it the preferred inhibitor for in vitro and in vivo models where robust BCO1 suppression at lower compound concentrations is required, minimizing confounding effects from other retinoid pathways.

Quote Request

Request a Quote for 4-oxo-N-(4-hydroxyphenyl)retinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.